4-((4-Ethylphenyl)sulfonyl)-2-phenylmorpholine
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Overview
Description
4-((4-Ethylphenyl)sulfonyl)-2-phenylmorpholine is an organic compound that belongs to the class of sulfonyl morpholines This compound is characterized by the presence of a sulfonyl group attached to a morpholine ring, with additional phenyl and ethylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Ethylphenyl)sulfonyl)-2-phenylmorpholine typically involves the reaction of 4-ethylbenzenesulfonyl chloride with 2-phenylmorpholine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution of the sulfonyl chloride by the morpholine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((4-Ethylphenyl)sulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding sulfinyl or sulfide derivatives.
Substitution: The phenyl and ethylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfinyl or sulfide compounds.
Scientific Research Applications
4-((4-Ethylphenyl)sulfonyl)-2-phenylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-((4-Ethylphenyl)sulfonyl)-2-phenylmorpholine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The phenyl and ethylphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenyl sulfate: A related compound with a sulfate group instead of a sulfonyl group.
4-((4-Methylphenyl)sulfonyl)-2-phenylmorpholine: Similar structure with a methyl group instead of an ethyl group.
Sulfonimidates: Compounds with a similar sulfonyl group but different substituents.
Uniqueness
4-((4-Ethylphenyl)sulfonyl)-2-phenylmorpholine is unique due to its specific combination of substituents, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-(4-ethylphenyl)sulfonyl-2-phenylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-2-15-8-10-17(11-9-15)23(20,21)19-12-13-22-18(14-19)16-6-4-3-5-7-16/h3-11,18H,2,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLQKUQVDQXZDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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